molecular formula C19H19ClN2O3 B267627 N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Numéro de catalogue B267627
Poids moléculaire: 358.8 g/mol
Clé InChI: SLNQLLNIDKNYDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide is a compound used in scientific research for its potential therapeutic properties. This compound is also known as ACPA and is a selective agonist of the G protein-coupled receptor, GPR18. GPR18 is a cannabinoid receptor-like protein that is expressed in various tissues, including the immune system, central nervous system, and gastrointestinal tract. The activation of GPR18 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mécanisme D'action

The mechanism of action of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves the activation of GPR18. GPR18 is a G protein-coupled receptor that is coupled to the Gαi/o family of G proteins. The activation of GPR18 leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The activation of GPR18 by N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. These include the reduction of inflammation, the reduction of pain, and the protection against neurodegenerative diseases. The anti-inflammatory effects of GPR18 activation are mediated by the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory signaling pathways. The analgesic effects of GPR18 activation are mediated by the inhibition of pain signaling pathways in the central and peripheral nervous systems. The neuroprotective effects of GPR18 activation are mediated by the inhibition of oxidative stress and the activation of neuroprotective signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide in lab experiments include its high selectivity for GPR18 and its potential therapeutic properties. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide. These include the investigation of its potential therapeutic properties in various disease models, the development of more potent and selective GPR18 agonists, and the investigation of the downstream signaling pathways involved in GPR18 activation. Additionally, the potential interactions between GPR18 and other cannabinoid receptors, such as CB1 and CB2, should be investigated to better understand the role of GPR18 in the endocannabinoid system.

Méthodes De Synthèse

The synthesis of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves several steps. The first step is the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetophenone. The second step is the reaction of this intermediate with allylamine to form N-allyl-2-chloro-2-(2-chlorophenoxy)acetamide. The final step is the reaction of this intermediate with benzoyl chloride to form N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide.

Applications De Recherche Scientifique

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been used in various scientific studies to investigate the potential therapeutic properties of GPR18 activation. Some of these studies have shown that the activation of GPR18 can reduce inflammation in various tissues, including the brain, lungs, and intestines. Other studies have shown that GPR18 activation can reduce pain and protect against neurodegenerative diseases.

Propriétés

Nom du produit

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Formule moléculaire

C19H19ClN2O3

Poids moléculaire

358.8 g/mol

Nom IUPAC

2-[2-(2-chlorophenoxy)propanoylamino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-3-12-21-19(24)14-8-4-6-10-16(14)22-18(23)13(2)25-17-11-7-5-9-15(17)20/h3-11,13H,1,12H2,2H3,(H,21,24)(H,22,23)

Clé InChI

SLNQLLNIDKNYDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

SMILES canonique

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.